![molecular formula C10H10Cl3N3O2 B598567 1-氯乙基 2,4-二氯-7,8-二氢吡啶并[4,3-d]嘧啶-6(5H)-羧酸盐 CAS No. 1201781-22-7](/img/structure/B598567.png)
1-氯乙基 2,4-二氯-7,8-二氢吡啶并[4,3-d]嘧啶-6(5H)-羧酸盐
描述
The compound “1-Chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate” belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines involves various methods. One such method involves the Buchwald–Hartwig coupling reaction of substituted anilines with pivaloyl protected 2,4-diamino-6-bromo-pyrido . In the presence of an activated CH2 group in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Chemical Reactions Analysis
Pyrido[2,3-d]pyrimidines exhibit a range of chemical reactivities. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .科学研究应用
新型杂环化合物的合成和表征
对类似吡啶并[4,3-d]嘧啶衍生物的研究导致了多种新型化合物的合成,这些化合物有望进一步功能化并在药物开发中得到潜在应用。例如,已经合成了新型吡啶并[3′,2′:4,5]噻吩并[3,2-d]嘧啶和相关的稠合系统,展示了吡啶并[4,3-d]嘧啶支架在创建可能具有药理学意义的复杂杂环结构方面的多功能性 (Bakhite,Al‐Sehemi 和 Yamada,2005)。
抗菌活性
某些吡啶并[4,3-d]嘧啶衍生物已对其抗菌活性进行了测试,表明这种支架的修饰可以导致具有显着抗菌特性的化合物。这突出了该化合物在开发新抗生素或抗菌剂中的潜力 (Etemadi 等人,2016)。
抗菌活性
此外,某些嘧啶、嘧啶并[2,1-b][1,3]噻嗪和噻唑并[3,2-a]嘧啶衍生物已显示出有希望的抗菌活性,表明这些支架可能有助于创建新的抗菌剂 (Sayed,Shamroukh 和 Rashad,2006)。
药理活性化合物的中间体
4-氯-6-(氯甲基)-1-甲基-1H-吡唑并[3,4-d]嘧啶的合成证明了相关结构作为进一步化学转化中间体的效用,可能导致具有有用药理特性的物质 (Ogurtsov 和 Rakitin,2021)。
未来方向
The future directions for the research and development of pyrido[2,3-d]pyrimidines include the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given .
属性
IUPAC Name |
1-chloroethyl 2,4-dichloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3N3O2/c1-5(11)18-10(17)16-3-2-7-6(4-16)8(12)15-9(13)14-7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUVXXIFOPOXHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)N1CCC2=C(C1)C(=NC(=N2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

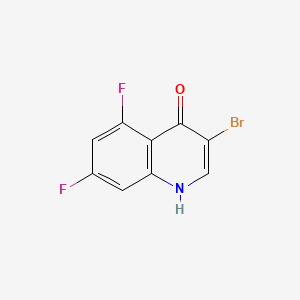


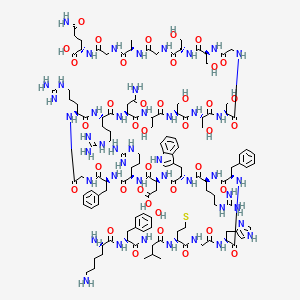
![Ethyl 7-amino-3-chlorothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B598489.png)




![2-Chloro-6-methoxypyrazolo[1,5-a]pyridine](/img/no-structure.png)
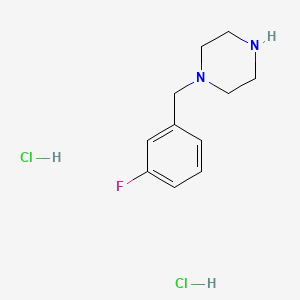
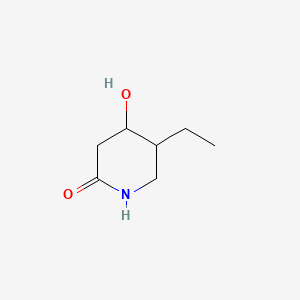
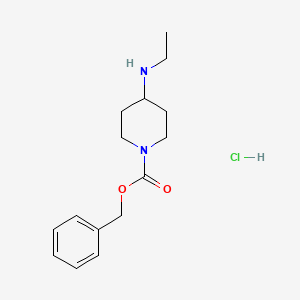
![tert-Butyl 3-{[2-(4-nitrophenyl)ethyl]amino}pyrrolidine-1-carboxylate](/img/structure/B598507.png)